molecular formula C14H19N3O9 B1316483 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose CAS No. 67817-30-5

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose

Cat. No.: B1316483
CAS No.: 67817-30-5
M. Wt: 373.32 g/mol
InChI Key: QKGHBQJLEHAMKJ-RGDJUOJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose is a biochemical reagent widely used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose typically involves the diazo-transfer reaction from activated sulfonyl azides to readily available D-galactosamine. One common method includes the use of nonafluorobutanesulfonyl azide, which is known for its stability and safety profile . The reaction conditions involve:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and safety. The use of safer diazotransfer reagents like nonafluorobutanesulfonyl azide is preferred due to their stability and lower risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose is used extensively in scientific research, particularly in the following fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose is unique due to its specific configuration and the presence of the azido group, which allows for selective glycosylation reactions. Its stability and ease of handling make it a preferred reagent in glycobiology research .

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGHBQJLEHAMKJ-RGDJUOJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510700
Record name 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67817-30-5
Record name 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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